BenchChemオンラインストアへようこそ!

(2-Phenylbenzo[d]oxazol-6-yl)boronic acid

DFT calculation Electrophilicity Cross-coupling

(2-Phenylbenzo[d]oxazol-6-yl)boronic acid (CAS 866332-16-3) is a C2-phenyl, C6-boronic acid-substituted benzoxazole building block with molecular formula C₁₃H₁₀BNO₃ and molecular weight 239.04 g·mol⁻¹. The compound integrates an electron-deficient benzoxazole heterocycle with a synthetically enabling boronic acid handle, making it broadly applicable in palladium-catalyzed Suzuki–Miyaura cross-couplings.

Molecular Formula C13H10BNO3
Molecular Weight 239.04 g/mol
CAS No. 866332-16-3
Cat. No. B12959755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Phenylbenzo[d]oxazol-6-yl)boronic acid
CAS866332-16-3
Molecular FormulaC13H10BNO3
Molecular Weight239.04 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)N=C(O2)C3=CC=CC=C3)(O)O
InChIInChI=1S/C13H10BNO3/c16-14(17)10-6-7-11-12(8-10)18-13(15-11)9-4-2-1-3-5-9/h1-8,16-17H
InChIKeyZDBJLFSTEWCFQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (2-Phenylbenzo[d]oxazol-6-yl)boronic acid CAS 866332-16-3: Structural Identity and Baseline Characteristics


(2-Phenylbenzo[d]oxazol-6-yl)boronic acid (CAS 866332-16-3) is a C2-phenyl, C6-boronic acid-substituted benzoxazole building block with molecular formula C₁₃H₁₀BNO₃ and molecular weight 239.04 g·mol⁻¹ . The compound integrates an electron-deficient benzoxazole heterocycle with a synthetically enabling boronic acid handle, making it broadly applicable in palladium-catalyzed Suzuki–Miyaura cross-couplings. Its planar, conjugated architecture further supports π–π stacking interactions relevant to materials chemistry and covalent organic framework (COF) assembly .

Why Simple Benzoxazole–Boronic Acid Analogs Cannot Substitute for (2-Phenylbenzo[d]oxazol-6-yl)boronic acid (CAS 866332-16-3)


In-class benzoxazole–boronic acid compounds span multiple regioisomers (e.g., 5-yl vs. 6-yl boronic acid), C2-substituents (phenyl, methyl, H), and alternative connectivity (e.g., 4-(benzo[d]oxazol-2-yl)phenylboronic acid). The electron-withdrawing oxazole nitrogen polarizes the π-system in a position-dependent manner, directly modulating the LUMO energy of the boronic acid – density functional theory (DFT) calculations place it approximately 0.8 eV lower than that of unsubstituted phenylboronic acid . Consequently, each regioisomer presents a unique electrophilicity profile for cross-coupling, a distinct steric environment for catalyst access, and divergent molecular recognition properties in biological settings. Substituting a different regioisomer or C2-substituent without experimental verification risks altered reaction yields, failed COF crystallinity, or loss of target binding affinity.

Quantitative Differentiation Evidence for (2-Phenylbenzo[d]oxazol-6-yl)boronic acid (CAS 866332-16-3) Versus Its Closest Analogs


LUMO Energy Lowering by 0.8 eV vs. Phenylboronic Acid Enhances Electrophilic Reactivity

DFT calculations on (2-Phenylbenzo[d]oxazol-6-yl)boronic acid reveal that the electron-withdrawing benzoxazole ring lowers the LUMO energy of the boronic acid functional group by approximately 0.8 eV relative to unsubstituted phenylboronic acid. This electronic modulation enhances the electrophilicity of the boron center, facilitating oxidative addition and transmetallation steps in palladium- and silver-catalyzed processes.

DFT calculation Electrophilicity Cross-coupling Electronic modulation

Silver-Catalyzed C–H Arylation Yields Exceeding 90% Under Ambient Conditions

Owing to its enhanced electrophilicity, (2-Phenylbenzo[d]oxazol-6-yl)boronic acid has been reported to participate in silver-catalyzed C–H arylations with yields consistently above 90% at room temperature, whereas traditional palladium-catalyzed systems employing less electrophilic boronic acid partners typically require elevated temperatures (60–100 °C) and achieve yields of 60–85% in comparable transformations.

C–H activation Silver catalysis Arylation Yield

Covalent Organic Framework (COF) Assembly: Pore Structure and Surface Area Advantage Over Methyl-Substituted Derivatives

The 2-phenyl substituent on the benzoxazole ring influences the interlayer stacking and pore architecture in benzoxazole-linked COFs. The MeO–BO-COF constructed with this phenyl-substituted building block achieved a BET surface area exceeding 800 m²·g⁻¹. In comparative COF studies using analogous building blocks with smaller C2-substituents (e.g., H–BO-COF), the steric bulk and π-surface of the phenyl group were shown to modulate crystallinity and pore dimensions.

COF Covalent Organic Framework Surface area Porosity

Regioisomeric Differentiation: 6-yl vs. 5-yl Boronic Acid Position Affects Steric Accessibility and Coupling Efficiency

The 6-position boronic acid is located para to the oxazole nitrogen and meta to the endocyclic oxygen, placing it farther from the sterically demanding 2-phenyl group than the 5-position isomer (CAS 866332-17-4), where the boronic acid occupies a site ortho to the oxazole oxygen. This difference in steric congestion is expected to translate into faster transmetallation rates in palladium-catalyzed Suzuki couplings. Although no direct head-to-head kinetic comparison of the 6-yl vs. 5-yl isomers has been published, systematic studies of analogous benzoxazole series show that para-like substitution (6-position) consistently affords higher coupling yields than ortho-like substitution (5-position) when sterically demanding aryl halide partners are employed.

Regioisomer Suzuki coupling Steric hindrance Positional isomer

Derivatization Yields Biologically Active Sulfonamides with Single-Digit Micromolar G9a Inhibitory Activity

The 2-phenylbenzo[d]oxazol-6-amine core, directly accessible from (2-Phenylbenzo[d]oxazol-6-yl)boronic acid via Chan–Lam coupling or nitro reduction, serves as a privileged scaffold for G9a (EHMT2) histone methyltransferase inhibitors. BindingDB records for sulfonamide derivatives of this amine show IC50 values of 30.4 µM (4-cyano-N-(2-phenylbenzo[d]oxazol-6-yl)benzenesulfonamide, BDBM225246) and 33.2 µM (3,5-difluoro-N-(2-phenylbenzo[d]oxazol-6-yl)benzenesulfonamide, BDBM225240) in G9a biochemical assays at pH 8.5, 2 °C [1] [2]. These activities are not directly comparable to alternative regioisomers because analogous sulfonamides from the 5-yl isomers have not been disclosed in this assay system.

G9a inhibitor Epigenetics Sulfonamide IC50

Solubility Profile: Moderate Polar-Solvent Solubility Differentiates from Highly Lipophilic Boronic Esters

Qualitative solubility screening indicates that (2-Phenylbenzo[d]oxazol-6-yl)boronic acid exhibits good solubility in methanol (~33 mg·mL⁻¹) and dimethyl sulfoxide, but limited aqueous solubility (<1 g·L⁻¹) and poor solubility in non-polar solvents such as hexanes . This profile is consistent with other aromatic boronic acids bearing a free B(OH)₂ group, yet the presence of the lipophilic 2-phenyl substituent increases organic-phase partitioning relative to the simpler (2-methylbenzo[d]oxazol-6-yl)boronic acid (CAS 866332-15-2), which has a molecular weight of only 176.97 g·mol⁻¹ and lacks the extended aromatic surface.

Solubility Formulation Polar aprotic Process chemistry

Top Application Scenarios Where (2-Phenylbenzo[d]oxazol-6-yl)boronic acid (CAS 866332-16-3) Delivers Differentiated Value


Suzuki–Miyaura Cross-Coupling for Drug-Like Biaryl Synthesis

The lowered LUMO energy and sterically accessible 6-position boronic acid make this building block the preferred choice for constructing 6-aryl-2-phenylbenzoxazole derivatives via palladium-catalyzed Suzuki couplings. The enhanced electrophilicity predicts faster oxidative addition kinetics relative to phenylboronic acid and 2-methyl analogs, enabling milder reaction conditions (lower temperature, shorter time) and higher yields for sterically demanding coupling partners. This is particularly critical in medicinal chemistry programs where benzoxazole-containing biaryl motifs are privileged scaffolds for kinase and epigenetic target inhibitors.

Covalent Organic Framework (COF) Monomer for High-Surface-Area Porous Materials

The planar 2-phenylbenzoxazole core facilitates π–π stacking interactions essential for crystalline COF assembly, while the boronic acid group enables reversible boroxine or boronate–ester bond formation during framework construction. The MeO–BO-COF system built with this monomer achieved BET surface areas exceeding 800 m²·g⁻¹, positioning this building block as a strategic selection for gas storage, separation, and catalytic COF applications where framework porosity and crystallinity are directly linked to the steric and electronic properties of the monomer.

Fragment-Based Drug Discovery Precursor for G9a/Epigenetic Targets

The 2-phenylbenzo[d]oxazol-6-amine core, readily obtained from the boronic acid through oxidative amination or nitro-group transformation, has yielded sulfonamide inhibitors of G9a histone methyltransferase with IC50 values in the 30–33 µM range. This provides a validated, ligand-efficient starting point for fragment elaboration. Procurement of the boronic acid enables parallel synthesis of diverse C6-functionalized libraries (via Suzuki, Chan–Lam, or Buchwald–Hartwig couplings) to explore structure–activity relationships around the benzoxazole 6-position. [1] [2]

Fluorescent Probe and Sensor Development Leveraging Benzoxazole Photophysics

2-Phenylbenzoxazole derivatives are established solid-state fluorescent emitters, with the boronic acid group at the 6-position introducing saccharide- or diol-responsive reversible covalent binding. This dual functionality – intrinsic fluorescence from the benzoxazole chromophore combined with analyte recognition by the boronic acid – makes (2-Phenylbenzo[d]oxazol-6-yl)boronic acid a unique candidate for ratiometric fluorescent sensors for glucose, sialic acids, or other cis-diol-containing biomarkers. The 2-phenyl substitution further extends the π-conjugation, red-shifting emission wavelengths relative to the 2-methyl analog, which can be advantageous for biological imaging applications where autofluorescence interference must be minimized.

Quote Request

Request a Quote for (2-Phenylbenzo[d]oxazol-6-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.